L-798106

説明

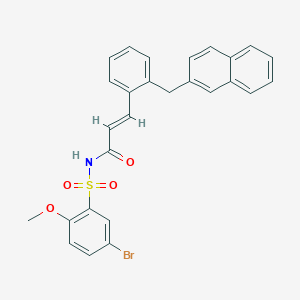

Structure

3D Structure

特性

IUPAC Name |

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTKFNUPVBULRJ-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741421 |

Source

|

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244101-02-8 |

Source

|

| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-798106 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of L-798106: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] As a member of the prostanoid receptor family of G-protein coupled receptors (GPCRs), the EP3 receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, pain, cardiovascular function, and cancer biology.[2][3][4][5] The high selectivity of this compound for the EP3 receptor makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor subtype and a potential therapeutic agent for conditions driven by aberrant EP3 signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling pathways.

Molecular Profile and Selectivity

This compound, chemically known as N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide, demonstrates a high affinity and remarkable selectivity for the human EP3 receptor over other prostanoid receptor subtypes (EP1, EP2, and EP4). This selectivity is crucial for its utility in dissecting the specific contributions of EP3 signaling in complex biological systems.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for various prostanoid receptors has been quantified through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Human EP3 | 0.3 | [1] |

| Human EP4 | 916 | [1] |

| Human EP1 | > 5000 | [1] |

| Human EP2 | > 5000 | [1] |

Core Mechanism of Action: Competitive Antagonism of the EP3 Receptor

The primary mechanism of action of this compound is competitive antagonism at the EP3 receptor. It binds to the receptor at the same site as the endogenous ligand, PGE2, and other EP3 agonists (e.g., sulprostone), but it does not activate the receptor. By occupying the binding site, this compound prevents the binding of agonists and thereby inhibits the downstream signaling cascades initiated by EP3 receptor activation.

The EP3 receptor is unique among the PGE2 receptors in that it can couple to multiple G proteins, leading to diverse and sometimes opposing cellular responses. The primary coupling is to the inhibitory G protein, Gi, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of adenylyl cyclase.[2][3] However, different splice variants of the EP3 receptor can also couple to Gs (stimulating cAMP production) or Gq (activating the phospholipase C pathway).[2][3][6]

This compound, by blocking all isoforms of the EP3 receptor, can therefore lead to a variety of downstream effects depending on the specific cellular context and the predominant EP3 signaling pathway at play. For instance, in systems where EP3 activation leads to a decrease in cAMP, this compound can disinhibit adenylyl cyclase, resulting in an increase in cAMP levels.[2]

Downstream Signaling Pathways Modulated by this compound

The antagonism of the EP3 receptor by this compound has been shown to impact several key signaling pathways:

-

cAMP/PKA Pathway: In various cell types, including preadipocytes and certain cancer cells, EP3 receptor activation by agonists leads to a decrease in intracellular cAMP. This compound blocks this effect, thereby increasing or maintaining cAMP levels. This in turn can activate Protein Kinase A (PKA) and influence downstream targets such as the transcription factor PPARγ, which is crucial in adipogenesis.[6][7]

-

Gi/o-GIRK Channel Pathway: In neurons of the locus coeruleus, EP3 receptor agonists inhibit neuronal firing by activating Gi/o proteins, which in turn open G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound has been shown to block this inhibitory effect, demonstrating its ability to modulate neuronal excitability.[8]

-

PI3K and ERK1/2 Pathways: The EP3 receptor can also signal through the Phosphatidylinositol 3-kinase (PI3K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[2] While direct studies on this compound's effect on these pathways are less common, its antagonism of the EP3 receptor would be expected to modulate these pathways in cells where they are downstream of EP3 activation.

-

Biased Agonism at Gαz: Interestingly, recent research has revealed that for some human EP3 receptor isoforms, this compound can act as a biased agonist for the Gαz pathway.[9][10] This highlights a more complex mechanism than simple competitive antagonism and suggests that this compound may selectively activate certain signaling pathways while blocking others, depending on the specific EP3 isoform and cellular context.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assays for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for different prostanoid receptor subtypes.

-

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human recombinant prostanoid receptors (EP1, EP2, EP3, or EP4) are cultured. Cell membranes are harvested through homogenization and centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific radiolabeled prostanoid ligand (e.g., [3H]-PGE2) and varying concentrations of this compound.

-

Separation and Detection: The reaction is terminated, and bound radioligand is separated from unbound radioligand by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]

-

In Vitro Functional Assays: Guinea-Pig Trachea Contraction

-

Objective: To assess the functional antagonism of this compound on EP3 receptor-mediated smooth muscle contraction.

-

Methodology:

-

Tissue Preparation: Tracheal smooth muscle strips are isolated from guinea pigs and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Electrical Field Stimulation (EFS): The tissues are subjected to EFS to induce contractile responses, which are in part modulated by prostaglandins.

-

Drug Application: this compound (e.g., 200 nM) is added to the organ bath, followed by an EP3 agonist like sulprostone.

-

Measurement and Analysis: The contractile responses are measured isometrically using a force transducer. The ability of this compound to inhibit the agonist-induced modulation of EFS-induced contractions is quantified.[1]

-

In Vivo Studies: Myocardial Infarction Model in Mice

-

Objective: To evaluate the therapeutic potential of this compound in a model of heart failure.

-

Methodology:

-

Animal Model: Myocardial infarction (MI) is induced in C57BL/6J mice by permanent ligation of the left anterior descending coronary artery.

-

Drug Administration: Starting 3 days post-MI, mice are administered this compound (e.g., 40 µg/kg per day, subcutaneous) or a vehicle control daily for a specified period (e.g., 2 weeks).

-

Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS) to assess cardiac function.

-

Histological Analysis: At the end of the study, hearts are harvested for histological analysis to determine infarct size and cardiac remodeling.[4]

-

Visualizing the Mechanism of Action

Signaling Pathways Modulated by this compound

Caption: Antagonism of the EP3-Gi signaling pathway by this compound.

Experimental Workflow for Assessing Cardiac Function

Caption: Workflow for evaluating this compound in a mouse model of MI.

Conclusion

This compound is a highly potent and selective EP3 receptor antagonist that serves as a critical tool for investigating the multifaceted roles of EP3 signaling. Its mechanism of action, primarily through competitive antagonism, leads to the modulation of various downstream signaling pathways, including those involving cAMP, Gi/o-coupled ion channels, and potentially biased signaling through Gαz. The diverse cellular and physiological effects observed with this compound treatment underscore the importance of the EP3 receptor as a therapeutic target in a range of diseases. Further research into the nuanced, context-dependent effects of this compound will continue to refine our understanding of EP3 biology and may pave the way for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. Prostanoid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-798106: A Comprehensive Technical Guide to a Selective EP3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-798106 has emerged as a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols utilized for its characterization. Summarized quantitative data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The EP3 Receptor and the Therapeutic Potential of its Antagonism

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] It exerts its effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[2] The EP3 receptor is unique among these, primarily coupling to the inhibitory G protein (Gαi), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] However, the EP3 receptor can also couple to other G proteins, such as Gαs and Gα13, leading to more complex signaling cascades.[4][5]

Given its diverse signaling capabilities and tissue distribution, the EP3 receptor is implicated in various physiological functions, including the regulation of smooth muscle contraction, neurotransmitter release, and platelet aggregation.[2][3] Consequently, selective antagonists of the EP3 receptor, such as this compound, represent valuable pharmacological tools for elucidating the physiological roles of the EP3 receptor and hold therapeutic potential for a range of conditions, including pain, inflammatory diseases, and certain cardiovascular disorders.[1][6]

Pharmacological Profile of this compound

This compound is a cinnamic acylsulfonamide derivative that demonstrates high affinity and remarkable selectivity for the human EP3 receptor.[7]

Binding Affinity and Selectivity

The selectivity of this compound has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the unlabeled antagonist. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating higher affinity.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity vs. EP3 |

| EP3 | 0.3 | - |

| EP4 | 916 | ~3053-fold |

| EP1 | >5000 | >16,667-fold |

| EP2 | >5000 | >16,667-fold |

Table 1: Binding affinities and selectivity of this compound for human prostanoid EP receptors. Data compiled from multiple sources.[7][8][9]

Mechanism of Action

This compound functions as a competitive antagonist at the EP3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, PGE2, and other EP3 agonists like sulprostone. This prevents the activation of downstream signaling pathways typically initiated by EP3 receptor stimulation.

EP3 Receptor Signaling Pathways

The primary signaling pathway of the EP3 receptor involves coupling to Gαi, which inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] However, the EP3 receptor can also couple to other G proteins, initiating alternative signaling cascades. The antagonism by this compound blocks these various downstream effects.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its receptor.

Objective: To determine the binding affinity of this compound for human EP1, EP2, EP3, and EP4 receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP1, EP2, EP3, or EP4 receptor.

-

Radioligand: [³H]-PGE2.

-

Non-specific Binding Control: Unlabeled PGE2 (at a high concentration, e.g., 1 µM).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-PGE2 (at a concentration close to its Kd), and varying concentrations of this compound or control compounds.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring a biological response downstream of receptor activation.

Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced changes in intracellular cAMP levels.

Materials:

-

Cell Line: A cell line expressing the EP3 receptor, such as CHO or HEK293 cells.

-

EP3 Agonist: e.g., Sulprostone or PGE2.

-

Test Compound: this compound.

-

cAMP Assay Kit: e.g., HTRF, FRET, or ELISA-based kits.

-

Cell Culture Reagents.

Protocol:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to attach.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the EP3 agonist (typically at its EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.

Objective: To evaluate the functional antagonism of this compound in a more physiologically relevant system.

Materials:

-

Tissue: Guinea pig vas deferens.

-

Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic Transducer and Data Acquisition System.

-

EP3 Agonist: e.g., Sulprostone.

-

Test Compound: this compound.

Protocol:

-

Tissue Preparation: Isolate the guinea pig vas deferens and mount it in an organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with regular washes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the EP3 agonist to determine its potency (EC50).

-

Antagonist Incubation: In a separate set of experiments, incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30-60 minutes).

-

Shift in Agonist Potency: In the presence of this compound, re-determine the concentration-response curve for the agonist.

-

Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve. The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.

In Vivo Studies

In vivo studies are essential to assess the efficacy and pharmacokinetic properties of a drug candidate in a living organism.

Example: Evaluation of this compound in a Model of Obesity-Induced Inflammation and Insulin Resistance

Objective: To determine the effect of this compound on systemic insulin resistance and adipose tissue inflammation in a mouse model of obesity.

Animal Model:

-

Strain: db/db mice (a genetic model of obesity, diabetes, and dyslipidemia).

-

Age and Sex: e.g., Male, 6-8 weeks old.

Treatment Protocol:

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week.

-

Grouping: Randomly assign the mice to different treatment groups: vehicle control, this compound low dose (e.g., 50 µg/kg), and this compound high dose (e.g., 100 µg/kg).

-

Dosing: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 8 weeks).

Endpoint Measurements:

-

Metabolic Parameters: Monitor body weight, food intake, and fasting blood glucose levels regularly. At the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

-

Adipose Tissue Analysis: At the end of the study, collect epididymal adipose tissue.

-

Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, MCP-1).

-

Immunohistochemistry: Analyze the infiltration of immune cells, such as macrophages.

-

Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a highly potent and selective EP3 receptor antagonist that has proven to be an invaluable tool for investigating the physiological and pathophysiological roles of the EP3 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of EP3 receptor pharmacology and the development of novel therapeutics targeting this important receptor. The comprehensive data on this compound's binding affinity, mechanism of action, and in vivo effects underscore its significance as a lead compound and a critical research tool.

References

- 1. Cyclooxygenase-2 in adipose tissue macrophages limits adipose tissue dysfunction in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. E-Ring 8-isoprostanes inhibit ACh release from parasympathetic nerves innervating guinea-pig trachea through agonism of prostanoid receptors of the EP3-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

L-798,106: A Technical Guide to its Prostanoid Receptor Affinity and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of L-798,106 for prostanoid receptors. It includes a comprehensive summary of its Ki values, detailed experimental protocols for determining these values, and a review of the associated signaling pathways.

Executive Summary

L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor. Its exceptional selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP3 receptor. This document outlines the quantitative binding data for L-798,106 across a range of prostanoid receptors and provides the methodologies to facilitate further research and drug development.

Data Presentation: Binding Affinity of L-798,106

The binding affinity of L-798,106 for various human prostanoid receptors is summarized in the table below. The data consistently demonstrate its high affinity and selectivity for the EP3 receptor.

| Receptor | Ki (nM) | Reference |

| EP1 | >5000 | [1][2][3][4][5][6] |

| EP2 | >5000 | [1][2][3][4][5][6] |

| EP3 | 0.3 | [1][2][3][4][5][6] |

| EP4 | 916 | [1][2][3][4][5][6] |

| DP1 | Not Reported | |

| DP2 | Not Reported | |

| FP | Not Reported | |

| IP | Not Reported | |

| TP | Not Reported |

Experimental Protocols

The determination of Ki values for L-798,106 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used for such determinations.

General Radioligand Binding Assay for Prostanoid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., L-798,106) for a specific prostanoid receptor.

a. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4).

-

Radioligand: A tritiated or iodinated ligand with high affinity for the target receptor (e.g., [³H]-PGE₂ for EP receptors).

-

Test Compound: L-798,106.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

b. Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target prostanoid receptor to approximately 80-90% confluency.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the unlabeled control ligand.

-

Competitive Binding: Cell membranes, radioligand, and serial dilutions of L-798,106.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of L-798,106.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The primary signaling pathways for each receptor are outlined below.

Signaling Pathway Details:

-

EP1 Receptor: Couples to Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

EP2 and EP4 Receptors: Both couple to Gs protein to activate adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.

-

EP3 Receptor: Primarily couples to Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.

-

DP1 Receptor: Couples to Gs protein, stimulating adenylyl cyclase and increasing cAMP levels.

-

DP2 Receptor (CRTH2): Couples to Gi protein, inhibiting adenylyl cyclase and decreasing cAMP levels.

-

FP Receptor: Couples to Gq protein, activating the PLC-IP₃-Ca²⁺ pathway.

-

IP Receptor: Couples to Gs protein, leading to an increase in cAMP.

-

TP Receptor: Couples to Gq protein, activating the PLC-IP₃-Ca²⁺ pathway.

Conclusion

References

- 1. New Insights into Structural Determinants for Prostanoid Thromboxane A2 Receptor- and Prostacyclin Receptor-G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]

The Role of L-798,106 in Prostaglandin E2 Signaling Pathways: A Technical Guide

Abstract

Prostaglandin E2 (PGE2) is a principal lipid mediator that exerts a wide array of physiological and pathological effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The EP3 receptor subtype is particularly complex, featuring multiple splice variants and coupling to various G-proteins to initiate diverse, and sometimes opposing, intracellular signaling cascades.[1][2] L-798,106 has emerged as a potent and highly selective antagonist for the EP3 receptor, making it an invaluable tool for dissecting the specific contributions of the PGE2-EP3 signaling axis in numerous biological processes. This technical guide provides an in-depth examination of L-798,106's mechanism of action, its effects on downstream signaling pathways, and the experimental protocols used to characterize its activity.

Introduction to Prostaglandin E2 and the EP3 Receptor

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases.[3][4] Its signaling is critical in inflammation, pain, fever, cancer, and cardiovascular homeostasis.[4][5][6][7] PGE2 mediates its effects by binding to four receptor subtypes (EP1-4), each linked to different intracellular pathways:

-

EP1: Coupled to Gαq, leading to increased intracellular calcium ([Ca²⁺]i).[8]

-

EP2 & EP4: Coupled to Gαs, activating adenylyl cyclase (AC) and increasing cyclic adenosine monophosphate (cAMP) levels.[5][8][9]

-

EP3: Primarily coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[1][2][5][8] The EP3 receptor is unique due to its multiple isoforms arising from alternative splicing, which can also couple to Gαs and Gα12/13, leading to cAMP stimulation or Rho activation, respectively.[1][2]

The predominant EP3 signaling pathway via Gαi makes it a key negative regulator of cAMP-dependent processes, often opposing the actions of EP2 and EP4 receptors.[5]

L-798,106: A Selective EP3 Receptor Antagonist

L-798,106 is a cinnamic acylsulfonamide derivative identified as a potent and highly selective competitive antagonist of the prostanoid EP3 receptor.[10][11][12] Its selectivity is crucial for isolating the effects of EP3 receptor blockade from the other PGE2 receptor subtypes.

Quantitative Pharmacological Data

The selectivity of L-798,106 is demonstrated by its significantly higher binding affinity (lower Ki value) for the EP3 receptor compared to other EP receptors.

| Parameter | EP3 Receptor | EP4 Receptor | EP1 Receptor | EP2 Receptor | Reference(s) |

| Binding Affinity (Ki) | 0.3 nM | 916 nM | > 5000 nM | > 5000 nM | [10] |

Mechanism of Action and Signaling Pathways

L-798,106 exerts its effects by competitively binding to the EP3 receptor, thereby preventing PGE2 from activating its downstream signaling cascades.

Antagonism of the Gαi-cAMP Pathway

The canonical signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gαi. Upon activation by PGE2, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[1][2][5]

L-798,106 blocks this process. By occupying the EP3 receptor, it prevents the PGE2-induced, Gαi-mediated inhibition of adenylyl cyclase. Consequently, in the presence of L-798,106, cAMP levels are not suppressed and may even increase, particularly if there is basal adenylyl cyclase activity or simultaneous stimulation of Gαs-coupled receptors.[13][14] Studies in SK-BR-3 breast cancer cells have shown that treatment with L-798,106 leads to a significant reduction in Gi-protein expression and an increase in intracellular cAMP concentrations.[13]

References

- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. pnas.org [pnas.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Effects of EP3 Receptor Inhibition with L-798106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, is a critical mediator of a wide array of physiological and pathophysiological processes. Its functions include the regulation of inflammation, pain, fever, gastric acid secretion, and uterine contractions. L-798106 has emerged as a potent and highly selective antagonist of the EP3 receptor, providing a valuable pharmacological tool to investigate the receptor's role in health and disease. This technical guide provides a comprehensive overview of the physiological effects of EP3 receptor inhibition with this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its study. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of EP3 receptor biology and the therapeutic potential of its inhibition.

Introduction to the EP3 Receptor and this compound

The EP3 receptor is one of four subtypes of receptors for PGE2 (EP1-4). A key feature of the EP3 receptor is the existence of multiple splice variants, which differ in their C-terminal tails, leading to coupling with different G proteins and activation of distinct downstream signaling pathways.[1] The primary signaling cascade initiated by EP3 receptor activation involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] However, evidence also suggests coupling to Gαs (stimulating cAMP production) and Gα12/13 (activating the RhoA signaling pathway).[4]

This compound is a cinnamic acylsulfonamide analogue that acts as a potent and selective competitive antagonist of the EP3 receptor.[5][6] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the EP3 receptor.

Quantitative Data: this compound Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding profile and its effects in various experimental models.

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | EP3 | 0.3 nM | [2][5][6] |

| Human | EP1 | >5000 nM | [2][5][6] | |

| Human | EP2 | >5000 nM | [2][5][6] | |

| Human | EP4 | 916 nM | [2][5][6] | |

| pA2 | Guinea-pig | EP3 | 7.48 ± 0.25 | [2][6] |

Table 1: In Vitro Binding Affinity of this compound for Prostanoid Receptors.

| Model | Species | Treatment | Outcome Measure | Result | Reference |

| Myocardial Infarction | Mouse | This compound (40 µg/kg/day, s.c.) | Ejection Fraction | Increased by 37% vs. vehicle | [7][8] |

| Mouse | This compound (40 µg/kg/day, s.c.) | Fractional Shortening | Significantly improved vs. vehicle | [7][8] | |

| Diet-Induced Obesity | Mouse | This compound (50 and 100 µg/kg/day, oral gavage) | Fasting Blood Glucose | Suppressed increase vs. control | [5][6] |

| Breast Cancer Cells (SK-BR-3) | In Vitro | This compound (10-1000 nM) | Cell Proliferation | Reduced proliferation | [9] |

| In Vitro | This compound (100-1000 nM) | Cell Migration | Reduced migration | [9] |

Table 2: In Vivo and In Vitro Physiological Effects of this compound.

Signaling Pathways of the EP3 Receptor

The EP3 receptor's diverse physiological effects are a consequence of its ability to couple to multiple G-protein signaling pathways. The primary pathways are detailed below and illustrated in the accompanying diagrams.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gαi. Upon activation by PGE2, the EP3 receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets.

Gα12/13-Mediated RhoA Activation

In addition to Gαi coupling, the EP3 receptor can also signal through the Gα12/13 pathway, leading to the activation of the small GTPase RhoA. Activation of Gα12/13 promotes the exchange of GDP for GTP on RhoA, which in its active state, stimulates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and other cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological effects of EP3 receptor inhibition with this compound.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound for the EP3 receptor.

Materials:

-

Cell membranes expressing the EP3 receptor

-

Radioligand (e.g., [³H]-PGE2)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-PGE2 (typically at its Kd value), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]

Intracellular cAMP Measurement Assay

This protocol measures the effect of this compound on EP3 receptor-mediated inhibition of cAMP production.

Materials:

-

Cells expressing the EP3 receptor (e.g., CHO or HEK293 cells)

-

This compound

-

PGE2 or a selective EP3 agonist (e.g., sulprostone)

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture medium and buffers

Procedure:

-

Seed cells in a 96- or 384-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Simultaneously, add an EC50 concentration of PGE2 or sulprostone to activate the EP3 receptor.

-

Incubate for the time recommended by the cAMP assay kit manufacturer.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

-

Analyze the data to determine the inhibitory effect of this compound on the agonist-induced decrease in cAMP.[12][13][14]

In Vivo Myocardial Infarction Model in Mice

This protocol outlines a common in vivo model to assess the cardioprotective effects of this compound.

Materials:

-

Male C57BL/6J mice (10-12 weeks old)

-

This compound (e.g., 40 µg/kg/day)

-

Vehicle control (e.g., DMSO diluted in saline)

-

Surgical instruments for myocardial infarction (MI) surgery (ligation of the left anterior descending coronary artery)

-

Echocardiography system with a high-frequency transducer

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Induce MI by permanently ligating the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without LAD ligation.

-

Beginning 3 days post-MI, administer this compound or vehicle daily via subcutaneous injection for 14 days.

-

At the end of the treatment period, perform transthoracic echocardiography on anesthetized mice to assess cardiac function.

-

Acquire M-mode and B-mode images of the left ventricle in both long- and short-axis views.

-

Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).

-

Sacrifice the animals and harvest the hearts for histological analysis (e.g., infarct size measurement).[4][7][8][15]

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the EP3 receptor. Its ability to potently block EP3-mediated signaling has been instrumental in demonstrating the receptor's involvement in a range of physiological and pathological processes, from cardiovascular disease to cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of EP3 receptor inhibition. Future studies utilizing this compound and other selective antagonists will continue to unravel the complexities of EP3 receptor signaling and pave the way for the development of novel therapeutics targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. This compound | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]

- 7. The Probability of Inconstancy in Assessment of Cardiac Function Post-Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. mdpi.com [mdpi.com]

L-798106: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor EP3.[1] The PGE2-EP3 signaling axis has been implicated in various physiological and pathological processes, including inflammation and cancer. Overexpression of cyclooxygenase-2 (COX-2) and subsequent elevated levels of PGE2 are frequently observed in various malignancies, contributing to tumor growth, migration, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the applications of this compound in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by selectively blocking the EP3 receptor, which is predominantly coupled to an inhibitory G-protein (Gi). Activation of the EP3 receptor by its endogenous ligand PGE2 typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this interaction, this compound can prevent the downstream effects of EP3 activation, thereby influencing key cellular processes involved in cancer progression.

Applications in Cancer Research

Research has demonstrated the potential of this compound as a tool to investigate the role of the EP3 receptor in various cancers and as a potential therapeutic agent. Studies have primarily focused on breast, endometrial, and non-small cell lung cancer.

Breast Cancer

In breast cancer research, this compound has been shown to reduce the proliferation and migration of the SK-BR-3 breast cancer cell line.[2]

Endometrial Cancer

In endometrial cancer, this compound has been found to inhibit the proliferation of the RL95-2 cell line, suggesting a pro-proliferative role for the EP3 receptor in this cancer type.[4]

Non-Small Cell Lung Cancer (NSCLC)

Studies in NSCLC have revealed that inhibition of the EP3 receptor by this compound can attenuate migration and promote apoptosis, partly through the suppression of the TGF-β/Smad signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Breast Cancer Cell Line SK-BR-3

| Parameter | Concentration of this compound | Result (Compared to Control) | Reference |

| Proliferation | 10 nM | Reduced to 88% | [2] |

| 100 nM | Reduced to 86% | [2] | |

| 1,000 nM | Reduced to 91% | [2] | |

| Migration | 100 nM | Reduced to 54% | |

| 1,000 nM | Reduced to 41% | ||

| Gi-protein Expression | 10 nM | Reduced to 70% | [2] |

| 100 nM | Reduced to 80% | [2] | |

| 1,000 nM | Reduced to 77% | [2] | |

| cAMP Concentration | 10 nM | Increased to 111% | [2] |

| 1,000 nM | Increased to 104% | [2] |

Table 2: Effect of this compound on Endometrial Cancer Cell Line RL95-2

| Parameter | Concentration of this compound | Result (Compared to Control) | Reference |

| Cell Viability (MTT Assay) | 10 nM | Significantly decreased | [4] |

| 100 nM | Significantly decreased (dose-dependent) | [4] | |

| 1,000 nM | Significantly decreased (dose-dependent) | [4] | |

| Proliferation (BrdU Assay) | 1 µM | Significantly suppressed | [4] |

Table 3: Effect of this compound on Non-Small Cell Lung Cancer Cell Line A549

| Parameter | Treatment | Result (Compared to Control) | Reference |

| TGF-β Expression | This compound | Significantly inhibited | |

| p-Smad2 Expression | This compound | Significantly inhibited | |

| p-Smad3 Expression | This compound | Significantly inhibited |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound in cancer.

Cell Culture

-

SK-BR-3 Cells: Maintained in McCoy's 5A Medium modified to contain 2 mM L-glutamine and 10% fetal bovine serum. Cells are passaged every 3-4 days using Trypsin-EDTA solution.[5]

-

RL95-2 Cells: Cultured in appropriate media and conditions for endometrial cancer cell lines.

-

A549 Cells: Maintained in a suitable culture medium for non-small cell lung cancer cell lines.

Proliferation Assays

-

MTT Assay (RL95-2 cells):

-

Seed 1.5 x 10^4 cells/well in 96-well plates.

-

The following day, incubate cells with varying concentrations of this compound (10, 100, 1000 nM) or vehicle control (0.1% DMSO) for 48 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Remove the culture medium and MTT solution.

-

Add 200 µL of DMSO to each well to dissolve formazan crystals.

-

Measure absorbance at a suitable wavelength.

-

-

BrdU Assay (SK-BR-3 cells): [2]

-

Seed 5 x 10^3 cells/well in 96-well plates.

-

After 24 hours, replace the medium with fresh medium containing this compound (10, 100, or 1,000 nM) or vehicle control.

-

Incubate for 72 hours.

-

Perform the BrdU assay using a commercially available kit (e.g., Roche, 11647229001) according to the manufacturer's protocol.[2]

-

Measure optical density at 450 nm.[2]

-

Migration Assay

-

Wound Healing (Scratch) Assay (SK-BR-3 cells): [2]

-

Seed 1.4 x 10^5 cells/well in 48-well plates and incubate overnight to form a monolayer.

-

Create a "scratch" in the monolayer using a 200 µL pipette tip.

-

Wash cells three times with DPBS.

-

Add RPMI medium containing this compound (100 or 1,000 nM) or vehicle control.

-

Monitor and quantify cell migration into the scratched area over time.

-

Western Blotting

-

Sample Preparation:

-

Culture cells to 80% confluence.

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., against Gi-protein, TGF-β, p-Smad2/3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Use an enhanced chemiluminescence (ECL) substrate to detect the HRP activity.

-

Capture the signal using X-ray film or a digital imaging system.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound in cancer cells.

Caption: this compound blocks PGE2 binding to the EP3 receptor.

Caption: this compound inhibits the TGF-β/Smad pathway in NSCLC.

Clinical Perspective

A search of clinical trial registries (site:clinicaltrials.gov) did not yield any results for clinical trials specifically investigating this compound in the context of cancer. This suggests that while this compound is a valuable tool for preclinical research, its transition to clinical development for cancer indications has not been initiated or is not publicly disclosed.

Conclusion

This compound serves as a critical research tool for elucidating the role of the PGE2-EP3 signaling pathway in cancer. The available preclinical data indicates that antagonizing the EP3 receptor can inhibit key processes of cancer progression, such as proliferation and migration, in various cancer types. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of targeting the EP3 receptor in oncology. Future studies are warranted to explore the efficacy of this compound in in vivo models and to further dissect the molecular mechanisms underlying its anti-cancer effects.

References

The Use of L-798106 in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) E-prostanoid receptor 3 (EP3).[1] Emerging research has highlighted its therapeutic potential in various cardiovascular disease models, primarily through the modulation of pathways involved in cardiac contractility, vascular tone, and inflammation. This technical guide provides a comprehensive overview of the application of this compound in preclinical cardiovascular research, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Introduction: Mechanism of Action and Rationale for Use

Prostaglandin E2 (PGE2) is a bioactive lipid that exerts a wide range of physiological and pathological effects through its four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][3][4] In the cardiovascular system, these receptors often have opposing functions. While EP2 and EP4 receptor activation typically leads to vasodilation and cardioprotective effects via an increase in intracellular cyclic AMP (cAMP), EP3 receptor activation is coupled to an inhibitory G-protein (Gi), which decreases cAMP levels.[4][5] This reduction in cAMP can lead to reduced cardiac contractility and vasoconstriction.[4][6][7]

The expression of the EP3 receptor is upregulated in the heart following myocardial infarction (MI), contributing to the subsequent decline in cardiac function.[3][6][8] Therefore, selective antagonism of the EP3 receptor with agents like this compound presents a promising therapeutic strategy to mitigate cardiac injury and improve function in the context of ischemic heart disease and other cardiovascular pathologies. This compound exhibits high selectivity for the EP3 receptor, with Ki values of 0.3 nM for EP3, compared to 916 nM, >5000 nM, and >5000 nM for EP4, EP1, and EP2 receptors, respectively.[1]

Signaling Pathways

The signaling cascades modulated by this compound are central to its effects in cardiovascular models. By blocking the EP3 receptor, this compound prevents the inhibitory effects of PGE2 on adenylyl cyclase, thereby maintaining intracellular cAMP levels. This can lead to the activation of Protein Kinase A (PKA) and subsequent downstream effects that enhance cardiac contractility and promote vasodilation.

In the context of atherosclerosis, oxidized low-density lipoprotein (ox-LDL) can induce inflammatory responses in human aortic smooth muscle cells. This compound has been shown to reverse these effects by inhibiting the cAMP/PKA/CREB signaling axis, thereby reducing the expression of pro-inflammatory cytokines.[9]

Applications in Cardiovascular Disease Models

Myocardial Infarction (Post-MI)

Studies have demonstrated the beneficial effects of this compound in murine models of myocardial infarction.[3][6][8][10] Delayed administration of this compound, starting 3 days post-MI, has been shown to significantly improve cardiac function.[3][6][10]

Experimental Workflow: Post-Myocardial Infarction Model

Quantitative Data: Effects of this compound on Cardiac Function Post-MI

| Parameter | MI + Vehicle | MI + this compound | Sham + Vehicle | p-value (MI+Veh vs MI+L798106) | Reference |

| Ejection Fraction (%) | 36.0 ± 2.6 | 49.4 ± 3.0 | 63.9 ± 2.7 | p < 0.01 | [6][8] |

| Fractional Shortening (%) | 17.7 ± 1.5 | 25.5 ± 1.7 | 34.1 ± 1.9 | p < 0.01 | [6] |

| Left Ventricle Dimension at Systole (LVDs, mm) | No significant difference reported | No significant difference reported | - | - | [6] |

| Left Ventricle Dimension at Diastole (LVDd, mm) | No significant difference reported | No significant difference reported | - | - | [6] |

| Infarct Size (%) | 41.9 ± 13.9 | 33.1 ± 7.3 | - | Not significant | [6] |

Hypertension

This compound has also been investigated in the context of angiotensin II (Ang II)-induced hypertension, where it demonstrated blood pressure-lowering effects and improvements in cardiac function.[8][11]

Experimental Workflow: Angiotensin II-Induced Hypertension Model

Quantitative Data: Effects of this compound in Angiotensin II-Induced Hypertension

| Parameter | Ang II | Ang II + this compound | Vehicle | p-value (Ang II vs Ang II+L798106) | Reference |

| Blood Pressure (mmHg) at 2 weeks | 168 ± 5.0 | 136 ± 9.7 | 110 ± 2.7 | p < 0.05 | [11] |

| Ejection Fraction (%) | 69.82 ± 1.01 | 72.61 ± 0.51 | - | p < 0.05 | [11] |

| Fractional Shortening (%) | 51.61 ± 1.71 | 56.97 ± 1.01 | - | p < 0.05 | [11] |

| Posterior Wall Thickness at Systole (mm) | 1.42 ± 0.02 | 1.30 ± 0.03 | 1.19 ± 0.02 | p < 0.05 | [11] |

| RhoB Protein Expression (mesenteric arteries) | 3.84 ± 1.39 | 0.94 ± 0.32 | 1.00 ± 0.14 | p < 0.005 | [11] |

Atherosclerosis

In a model of atherosclerosis, this compound has been shown to inhibit the levels of pro-inflammatory cytokines.[9] In vitro studies using human aortic smooth muscle cells (HASMCs) demonstrated that this compound can reverse the inflammatory and apoptotic effects induced by oxidized low-density lipoprotein (ox-LDL).[9]

Experimental Protocols

Murine Model of Myocardial Infarction

-

Animal Model: Male C57BL/6J mice are subjected to myocardial infarction via permanent ligation of the left anterior descending (LAD) coronary artery or a sham operation.[6]

-

Treatment: Three days following the MI or sham surgery, mice are randomly assigned to receive daily subcutaneous injections of either vehicle or this compound (40 μg/kg).[6][8]

-

Duration: The treatment continues for the remainder of a two-week period post-surgery.[6]

-

Assessment: At the end of the two weeks, cardiac function is assessed using two-dimensional transthoracic echocardiography.[6] Parameters measured include ejection fraction, fractional shortening, and left ventricular dimensions at systole and diastole.[6]

-

Histological Analysis: Infarct size can be determined through histological staining of heart sections (e.g., Picrosirius Red staining).[6]

Angiotensin II-Induced Hypertension Model

-

Animal Model: Male 10- to 12-week-old C57BL/6 mice are used.[11]

-

Induction of Hypertension: Hypertension is induced by continuous infusion of angiotensin II (1.4 mg/kg/day) for two weeks via an osmotic minipump.[11]

-

Treatment: Concurrently with Ang II infusion, mice receive daily intraperitoneal injections of either vehicle (ethanol diluted in 0.9% NaCl) or this compound (40 μg/kg/day).[11]

-

Blood Pressure Measurement: Blood pressure is monitored throughout the two-week study period.[11]

-

Functional and Molecular Analysis: At the end of the study, cardiac function is assessed by echocardiography.[11] Additionally, tissues such as mesenteric arteries can be collected for molecular analysis, including Western blotting for proteins like RhoB.[11]

Conclusion

This compound has emerged as a valuable pharmacological tool for investigating the role of the EP3 receptor in cardiovascular disease. Preclinical studies consistently demonstrate its ability to improve cardiac function in models of myocardial infarction and reduce blood pressure in hypertension. The data suggest that antagonism of the EP3 receptor with this compound may hold therapeutic potential for the treatment of heart failure and other cardiovascular disorders. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical translatability.

References

- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. [Role of prostaglandin E2 receptor 4 in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. E prostanoid receptor‐3 promotes oxidized low‐density lipoprotein‐induced human aortic smooth muscle cells inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The deleterious role of the prostaglandin E2 EP3 receptor in angiotensin II hypertension - PMC [pmc.ncbi.nlm.nih.gov]

L-798,106: A Technical Guide to its Application in Neuroscience and Neuronal Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-798,106, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). It details the compound's pharmacological profile, its mechanism of action in neuronal apoptosis, and its application as a neuroprotective agent in preclinical studies. This document synthesizes key findings, presents quantitative data in structured tables, outlines experimental protocols, and visualizes critical pathways and workflows to support advanced research and development.

Introduction: Prostaglandin E2 Signaling in the Central Nervous System

Prostaglandin E2 (PGE2) is a principal product of cyclooxygenase-2 (COX-2) activity and a key mediator in the central nervous system (CNS), involved in processes ranging from synaptic plasticity to neuroinflammation and cell death.[1][2] PGE2 exerts its diverse effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3][4] These receptors couple to different intracellular signaling pathways, often leading to opposing physiological outcomes.

-

EP1 Receptor: Coupled to Gq, increasing intracellular calcium.

-

EP2 and EP4 Receptors: Coupled to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[4]

-

EP3 Receptor: Primarily coupled to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[5][6]

The specific roles of these receptors in neuronal health and disease are complex. While activation of EP2 and EP4 receptors has been linked to neuroprotective and anti-inflammatory effects,[7][8][9][10] signaling through the EP1 and EP3 receptors is often associated with neurotoxic and pro-apoptotic outcomes.[1][2][11] L-798,106, by selectively targeting the EP3 receptor, serves as a critical tool to dissect these pathways and explore therapeutic strategies for neurodegenerative conditions.

Pharmacological Profile of L-798,106

L-798,106 is a highly potent and selective antagonist for the human EP3 receptor. Its selectivity is crucial for isolating the effects of EP3 signaling from those of other prostanoid receptors.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Human EP3 | 0.3 nM | [12][13] |

| Human EP4 | 916 nM | [12][13] | |

| Human EP1 | >5000 nM | [12][13] | |

| Human EP2 | >5000 nM | [12][13] |

Table 1: Binding affinities of L-798,106 for human prostanoid EP receptor subtypes. The data highlights the compound's sub-nanomolar potency and high selectivity for the EP3 receptor.

The EP3 Receptor-Mediated Apoptotic Pathway in Neurons

Recent studies, particularly in models of acute brain injury like subarachnoid hemorrhage (SAH), have elucidated a pro-apoptotic signaling cascade initiated by the activation of the EP3 receptor in neurons.[11] In these pathological conditions, increased PGE2 levels activate neuronal EP3 receptors, triggering a pathway that promotes oxidative stress and programmed cell death.

The key steps in this pathway are:

-

EP3 Activation: PGE2 binds to and activates the Gi/o-coupled EP3 receptor.

-

p38 MAPK Phosphorylation: This leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38MAPK).

-

FOXO3 Activation: Activated p38MAPK, in turn, phosphorylates and activates the Forkhead box protein O3 (FOXO3), a transcription factor.

-

Mul1 Upregulation: Activated FOXO3 promotes the expression of mitochondrial E3 ubiquitin ligase 1 (Mul1).

-

Mitochondrial Dysfunction: Mul1 upregulation is associated with mitochondrial dysfunction, including the downregulation of Mitofusin-2 (Mfn2), a protein essential for mitochondrial fusion and health.

-

Apoptotic Cascade: This cascade shifts the balance of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax. This leads to the activation of executioner caspases, such as cleaved caspase-3, culminating in neuronal apoptosis.[11]

L-798,106 as a Neuroprotective Agent via EP3 Blockade

By selectively antagonizing the EP3 receptor, L-798,106 effectively inhibits the downstream pro-apoptotic cascade. Studies have demonstrated that administration of L-798,106 following an acute brain injury can significantly reduce neuronal apoptosis and oxidative stress, leading to improved neurological outcomes.[11]

The neuroprotective mechanism involves:

-

Blocking EP3: L-798,106 prevents PGE2 from binding to the EP3 receptor.

-

Inhibiting Downstream Signaling: This blockade prevents the activation of the p38MAPK/FOXO3/Mul1 axis.

-

Restoring Mitochondrial Homeostasis: The expression of key proteins is normalized, preserving mitochondrial function.

-

Preventing Apoptosis: The activation of caspase-3 is suppressed, and the ratio of anti- to pro-apoptotic proteins is restored, thereby saving neurons from cell death.[11]

| Protein / Marker | Effect of SAH Injury | Effect of L-798,106 Treatment | Reference |

| EP3 | Upregulated | Downregulated | [11] |

| p-p38MAPK | Upregulated | Downregulated | [11] |

| p-FOXO3 | Upregulated | Downregulated | [11] |

| Mul1 | Upregulated | Downregulated | [11] |

| 4-HNE (Oxidative Stress) | Upregulated | Downregulated | [11] |

| Mfn2 | Downregulated | Upregulated | [11] |

| Bcl-2 (Anti-apoptotic) | Downregulated | Upregulated | [11] |

| Bax (Pro-apoptotic) | Upregulated | Downregulated | [11] |

| Cleaved Caspase-3 | Upregulated | Downregulated | [11] |

Table 2: Modulation of key signaling proteins and markers in the ipsilateral brain cortex of rats 24 hours after Subarachnoid Hemorrhage (SAH) and with L-798,106 treatment.[11]

Experimental Protocols: In Vivo SAH Model

The following is a summary of the methodology used to evaluate the neuroprotective effects of L-798,106 in a rat model of SAH.[11] This protocol serves as a reference for designing similar neuroscience studies.

5.1. Animal Model

-

Species: Male Sprague-Dawley rats.

-

SAH Induction: Endovascular perforation model. A sharpened nylon suture is inserted via the external carotid artery to perforate the internal carotid artery bifurcation, inducing hemorrhage. Sham-operated animals undergo the same procedure without perforation.

5.2. Drug Administration

-

Compound: L-798,106 (Selective EP3 antagonist).

-

Vehicle: 10% Dimethyl Sulfoxide (DMSO).

-

Dosage and Route: Intranasal administration.

-

Timing: Administered at 1 hour, 25 hours, and 49 hours post-SAH induction.

5.3. Assessment of Neuronal Apoptosis and Degeneration

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on brain sections at 24 hours and 7 days post-SAH to identify apoptotic cells.

-

Fluoro-Jade C (FJC) Staining: Used to detect degenerating neurons at the same time points.

-

Nissl Staining: Performed at 28 days post-SAH to assess the survival of neurons, particularly in hippocampal regions.

5.4. Biochemical Analysis

-

Western Blot: Brain tissue from the ipsilateral cortex is collected at 24 hours post-SAH. Protein levels of EP3, p-p38, p-FOXO3, Mul1, Mfn2, Bcl-2, Bax, and cleaved caspase-3 are quantified to analyze the signaling pathway.

-

Immunofluorescence: Co-localization staining is used to confirm the expression of EP3 receptors primarily in neurons.

Conclusion and Future Directions

L-798,106 is an invaluable research tool for investigating the role of PGE2-EP3 receptor signaling in the CNS. The evidence strongly indicates that this pathway is a significant contributor to neuronal apoptosis following acute brain injury. The ability of L-798,106 to mitigate this damage highlights the therapeutic potential of EP3 receptor antagonism.

For researchers and drug developers, this presents several opportunities:

-

Mechanism Elucidation: Further studies can use L-798,106 to explore the role of EP3 signaling in chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation and apoptosis are key features.

-

Therapeutic Development: The neuroprotective effects observed in preclinical models provide a strong rationale for the development of EP3 antagonists as a novel class of drugs for stroke, traumatic brain injury, and other neurological disorders.

-

Target Validation: The clear downstream pathway provides multiple points for further investigation and potential therapeutic intervention.

By providing a highly selective means of blocking a key pro-apoptotic pathway, L-798,106 will continue to be instrumental in advancing our understanding of neuronal cell death and in the development of next-generation neuroprotective therapies.

References

- 1. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 5. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [ouci.dntb.gov.ua]

- 7. JCI - Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia [jci.org]

- 8. Signaling via the prostaglandin E₂ receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]